3-piperidin-4-yl-1H-indol-5-ol is a chemical compound notable for its structure, which combines a piperidine ring with an indole moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical methods, primarily involving the Fischer indole synthesis, which is a well-established technique in organic chemistry for forming indole derivatives.
3-piperidin-4-yl-1H-indol-5-ol falls under the classification of indole derivatives, specifically categorized as both a piperidine and an indole compound. Its molecular formula is with a molecular weight of 216.28 g/mol.
The synthesis of 3-piperidin-4-yl-1H-indol-5-ol can be achieved through several methods:
The synthesis often involves multiple steps including protection-deprotection strategies to manage functional groups effectively. For example, protecting groups may be used to shield reactive sites during specific reaction stages .
The molecular structure of 3-piperidin-4-yl-1H-indol-5-ol features a piperidine ring attached to an indole structure at the 3-position, with a hydroxyl group at the 5-position of the indole ring.
Key structural data includes:
This structural arrangement contributes to its unique chemical properties and biological activity.
3-piperidin-4-yl-1H-indol-5-ol can undergo several types of chemical reactions:
Each reaction type requires specific reagents and conditions tailored to achieve desired products while minimizing side reactions.
The mechanism of action for 3-piperidin-4-yl-1H-indol-5-ol involves its interaction with various biological targets, such as enzymes and receptors. The indole ring's ability to bind with high affinity enables modulation of receptor activities, while the piperidine ring enhances binding selectivity and potency against certain biological pathways.
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
A comprehensive analysis reveals that its stability and reactivity are influenced by the presence of functional groups within its structure.
3-piperidin-4-yl-1H-indol-5-ol has several significant applications:
Enantioselective synthesis of 3-piperidin-4-yl-1H-indol-5-ol relies on chiral auxiliaries to establish absolute stereochemistry at the piperidine C3 position. A prevalent approach employs (S)-2-(4-toluenesulfonyloxy)-phenylacetamide as a chiral reagent for N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole precursors. This method yields diastereomeric intermediates, such as (3R,2R)-2-[3-(5-hydroxy-1H-indol-3-yl)-1-piperidyl]-2-phenylacetamide and (3S,2R)-2-[3-(5-hydroxy-1H-indol-3-yl)-1-piperidyl]-2-phenylacetamide, through nucleophilic substitution. The diastereomeric ratio (dr) is optimized by controlling reaction parameters: temperature (−20°C to 25°C), solvent (tetrahydrofuran or dimethylformamide), and stoichiometric ratios of the chiral auxiliary to the indole-piperidine precursor. Catalytic systems using iridium complexes with P,N-ligands further enhance enantioselectivity (>90% ee) in hydrogenation steps, particularly for synthesizing trans-configured products [1] [6].
Table 1: Chiral Auxiliaries and Reaction Conditions
Chiral Auxiliary | Reaction Conditions | Diastereomeric Ratio (dr) | Key Intermediate |
---|---|---|---|
(S)-2-(4-Toluenesulfonyloxy)-phenylacetamide | THF, −20°C, 24 h | 85:15 | (3R,2R)-2-[3-(5-Hydroxy-1H-indol-3-yl)-1-piperidyl]-2-phenylacetamide |
(R)-2-(4-Toluenesulfonyloxy)-phenylacetic acid methylester | DMF, 25°C, 12 h | 92:8 | (3R,2S)-Methyl-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetate |
Ir-P,N complexes (e.g., SimplePHOX) | H₂ (1 bar), 50°C | >95% ee | Enantioenriched 3-(piperidin-3-yl)-1H-indole |
Diastereomers of 3-piperidin-4-yl-1H-indol-5-ol intermediates are resolved using semi-preparative high-performance liquid chromatography (HPLC). Key parameters include:
Absolute configurations are assigned through single-crystal X-ray diffraction. Racemic 3-(piperidin-3-yl)-1H-indole derivatives crystallize as centrosymmetric "true racemates" (e.g., space group P1̅), while conglomerates form homoenantiomeric crystals (e.g., space group P2₁2₁2₁). X-ray analysis confirms (R)-configuration via anomalous dispersion effects at the C3 stereocenter, with characteristic bond angles and torsional constraints (e.g., C3−N1−C2−C7 torsion = −65.3°). This validation ensures ≥99% stereochemical purity post-resolution [1].
Table 2: HPLC Resolution Parameters for Diastereomers
Diastereomer Pair | Column | Mobile Phase (Hexane:IPA) | Retention Time (min) | Resolution Factor (Rₛ) |
---|---|---|---|---|
(3R,2R)- vs. (3S,2R)-2-[3-(5-Hydroxy-1H-indol-3-yl)-1-piperidyl]-2-phenylacetamide | Chiralpak IC | 80:20 + 0.1% DEA | 12.3 (R,R); 18.7 (S,R) | 2.5 |
(3R,2S)- vs. (3S,2S)-Methyl-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetate | Chiralpak OD-H | 75:25 + 0.1% DEA | 9.1 (R,S); 14.2 (S,S) | 3.1 |
N-Alkylation bridges the indole C3 position and piperidine N1 via three-electron nucleophilic substitution (S~N~2). Optimal protocols use:
Reaction efficiency depends on indole N−H protection. N-Benzyl or tert-butoxycarbonyl (Boc) groups prevent quaternization, yielding >85% hybridization products. Fluorinated linkers (e.g., −CH₂CF₂−) introduced via 3-fluoro-4-aminopiperidines reduce piperidine basicity (pK~a~ from 10.2 to 8.5), enhancing pharmacokinetic profiles without compromising serotonin receptor affinity [5].
Debenzylation cleaves chiral auxiliaries to isolate enantioenriched 3-piperidin-4-yl-1H-indol-5-ol. Catalytic hydrogenolysis employs:
Ru-gC~3~N~4~ offers advantages over Pd/C: enhanced stability, recyclability (>5 cycles), and insensitivity to heteroatom poisoning. Hydrogenolysis at 80°C for 12 hours affords (R)- and (S)-3-piperidin-4-yl-1H-indol-5-ol with ≥98% enantiomeric excess (ee), confirmed by chiral HPLC. NaH₂PO₂ acts as a transfer hydrogenation agent, decomposing to H₂ and NaH₂PO₃ in situ, which eliminates high-pressure H₂ requirements [8].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9